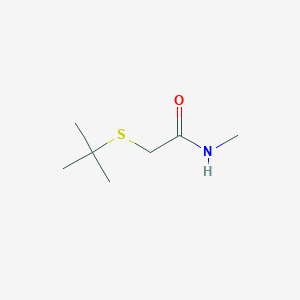
N-(4-hydroxyphenyl)-4-methoxy-3-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-hydroxyphenyl)-4-methoxy-3-methylbenzenesulfonamide, also known as NS398, is a non-steroidal anti-inflammatory drug (NSAID) that has been widely used in scientific research for its potential therapeutic effects. It was first synthesized in 1994 and has since been studied extensively for its anti-inflammatory, analgesic, and anticancer properties.
Mecanismo De Acción
N-(4-hydroxyphenyl)-4-methoxy-3-methylbenzenesulfonamide exerts its anti-inflammatory effects by selectively inhibiting the activity of COX-2, while sparing COX-1, an enzyme that is involved in the production of prostaglandins that protect the stomach lining. By inhibiting COX-2, N-(4-hydroxyphenyl)-4-methoxy-3-methylbenzenesulfonamide reduces the production of prostaglandins that contribute to inflammation and pain.
Biochemical and Physiological Effects:
N-(4-hydroxyphenyl)-4-methoxy-3-methylbenzenesulfonamide has been shown to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory effects, it has been shown to have analgesic properties, reducing pain in animal models of inflammation and neuropathic pain. It has also been shown to have anticancer effects, inhibiting the growth and proliferation of cancer cells in vitro and in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(4-hydroxyphenyl)-4-methoxy-3-methylbenzenesulfonamide in lab experiments is its selective inhibition of COX-2, which allows for the investigation of the specific role of COX-2 in various physiological processes. However, one limitation is its potential off-target effects, as it may inhibit other enzymes or pathways in addition to COX-2.
Direcciones Futuras
There are several future directions for research on N-(4-hydroxyphenyl)-4-methoxy-3-methylbenzenesulfonamide. One area of interest is its potential use in combination with other drugs for the treatment of cancer. Another area of interest is its potential use in the treatment of neuroinflammatory diseases such as multiple sclerosis. Additionally, further research is needed to fully understand the mechanisms of action and potential side effects of N-(4-hydroxyphenyl)-4-methoxy-3-methylbenzenesulfonamide.
Métodos De Síntesis
N-(4-hydroxyphenyl)-4-methoxy-3-methylbenzenesulfonamide can be synthesized using a multi-step process starting from 4-methoxy-3-methylbenzenesulfonyl chloride and 4-hydroxyaniline. The final product is obtained through a reaction between the intermediate and N-methylmorpholine-N-oxide.
Aplicaciones Científicas De Investigación
N-(4-hydroxyphenyl)-4-methoxy-3-methylbenzenesulfonamide has been used in various scientific research studies to investigate its potential therapeutic effects. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. This makes N-(4-hydroxyphenyl)-4-methoxy-3-methylbenzenesulfonamide a promising candidate for the treatment of inflammatory diseases such as arthritis and inflammatory bowel disease.
Propiedades
IUPAC Name |
N-(4-hydroxyphenyl)-4-methoxy-3-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4S/c1-10-9-13(7-8-14(10)19-2)20(17,18)15-11-3-5-12(16)6-4-11/h3-9,15-16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPRDLKILKMWSDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-hydroxyphenyl)-4-methoxy-3-methylbenzene-1-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-Methylbenzo[b]thiophene-3-carboxamide](/img/structure/B7465795.png)


![[2-oxo-2-(4-phenylmethoxyanilino)ethyl] (Z)-3-(1,3-benzodioxol-5-yl)-2-cyanoprop-2-enoate](/img/structure/B7465800.png)



![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-4-fluoro-N-methylbenzenesulfonamide](/img/structure/B7465840.png)


![[2-(furan-2-ylmethylamino)-2-oxoethyl] (E)-3-(5-iodofuran-2-yl)prop-2-enoate](/img/structure/B7465885.png)
![[2-oxo-2-[3-(trifluoromethyl)phenyl]ethyl] (E)-3-(5-iodofuran-2-yl)prop-2-enoate](/img/structure/B7465887.png)
![5-methyl-N-[1-(2-methylphenyl)ethyl]pyrazine-2-carboxamide](/img/structure/B7465894.png)